TG3-95-1

Übersicht

Beschreibung

Compound “PMID20080612C1” is a synthetic organic ligand known for its unique properties and applications in various scientific fields. It is a part of a class of compounds that exhibit significant biological activity, making it a subject of interest in pharmacological research .

Wissenschaftliche Forschungsanwendungen

„PMID20080612C1“ hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Ligand in der Koordinationschemie verwendet, um Komplexe mit Metallen zu bilden, die auf ihre katalytischen Eigenschaften untersucht werden.

Biologie: Wird auf sein Potenzial als biochemische Sonde zur Untersuchung von Zellprozessen und Proteininteraktionen untersucht.

Medizin: Wird wegen seiner biologischen Aktivität auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von „PMID20080612C1“ beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung bindet an diese Zielstrukturen, moduliert ihre Aktivität und löst nachgeschaltete Signalwege aus. Diese Wechselwirkung kann zu verschiedenen physiologischen Effekten führen, abhängig vom Ziel und dem Kontext, in dem die Verbindung verwendet wird .

Wirkmechanismus

Target of Action

The primary target of TG3-95-1 is the EP2 receptor , a subtype of the prostaglandin E2 (PGE2) receptor . The EP2 receptor is a crucial mediator of many physiological and pathological events .

Mode of Action

This compound acts as an EP2 allosteric potentiator . Allosteric potentiators enhance the activity of receptors by binding to a site different from the active site, leading to conformational changes that increase the receptor’s response to its ligand. In the case of this compound, it enhances the activity of the EP2 receptor, thereby amplifying the effects of PGE2 .

Biochemical Pathways

The EP2 receptor, the target of this compound, is involved in various biochemical pathways. It plays a significant role in mediating inflammatory and anaphylactic reactions . The activation of the EP2 receptor by PGE2 can lead to various physiological activities, including apoptosis, angiogenesis, wound healing, cellular differentiation, neuronal regeneration, and bone development .

Pharmacokinetics

Some ep2 ligands, which could include this compound, have been evaluated for their pharmacokinetics and tested in animal disease models .

Result of Action

The activation of the EP2 receptor by this compound can lead to various cellular and molecular effects. These effects can include enhanced apoptosis, angiogenesis, wound healing, cellular differentiation, neuronal regeneration, and bone development . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other molecules, the pH of the environment, temperature, and the specific cell type in which the EP2 receptor is expressed . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of “PMID20080612C1” involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of a precursor molecule, which undergoes a series of chemical reactions such as alkylation, acylation, and cyclization to form the final compound . The reaction conditions often include the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of “PMID20080612C1” is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves stringent quality control measures to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: „PMID20080612C1“ unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem oder neutralem Medium.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Halogenierte Lösungsmittel und Katalysatoren wie Palladium auf Kohlenstoff.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von „PMID20080612C1“ mit veränderten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .

Vergleich Mit ähnlichen Verbindungen

„PMID20080612C1“ wird mit anderen ähnlichen Verbindungen basierend auf ihrer Struktur und biologischen Aktivität verglichen. Zu den ähnlichen Verbindungen gehören:

Verbindung A: Bekannt für ihre hohe Affinität zu einem bestimmten Rezeptor, was zu starken biologischen Wirkungen führt.

Verbindung B: Zeigt eine ähnliche chemische Reaktivität, unterscheidet sich jedoch in ihren pharmakokinetischen Eigenschaften.

Verbindung C: Teilt strukturelle Ähnlichkeiten, hat aber einen anderen Wirkmechanismus

Die Einzigartigkeit von „PMID20080612C1“ liegt in ihrer spezifischen Bindungsaffinität und den daraus resultierenden biologischen Wirkungen, die sie von anderen Verbindungen in ihrer Klasse unterscheiden .

Biologische Aktivität

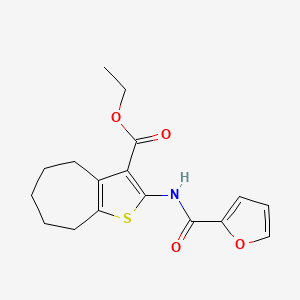

Ethyl 2-(furan-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (referred to as EFC) is a complex organosulfur heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

EFC has a molecular formula of and a molecular weight of approximately 333.4 g/mol. The compound features a unique structure that includes a furan ring and a tetrahydro-cyclohepta[b]thiophene moiety, contributing to its biological activity and potential therapeutic applications .

Synthesis

The synthesis of EFC typically involves multiple steps that may include the formation of the furan derivative followed by its coupling with the cycloheptathiophene framework. Key reaction conditions such as temperature, solvent choice (e.g., methanol or ethanol), and catalysts significantly influence yield and purity.

Anticancer Properties

Research indicates that compounds similar to EFC exhibit various biological activities, particularly in anticancer applications. Initial studies suggest that EFC may interact favorably with specific proteins involved in cancer pathways or inflammatory responses. For instance, compounds with structural similarities have demonstrated significant antiproliferative effects against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (nM) | Activity |

|---|---|---|---|

| CA-4 | HeLa | 180 | High |

| CA-4 | MDA-MB-231 | 3100 | Moderate |

| EFC | A549 | TBD | TBD |

The IC50 value represents the concentration required to inhibit tumor cell proliferation by 50%, indicating the potency of the compound .

Antimicrobial Activity

EFC's potential as an antimicrobial agent has also been investigated. Similar compounds have shown varying degrees of antimicrobial activity against different pathogens. The presence of specific functional groups within the structure may enhance this activity.

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| EFC | Antimicrobial | Lacks nitro group |

| Other Derivatives | Varies | Common nitro group but different core structure |

The mechanisms through which EFC exerts its biological effects are still under investigation. However, initial findings suggest that it may function as an inhibitor of tubulin polymerization and histone deacetylase (HDAC), both critical processes in cancer cell proliferation and survival. For example, certain derivatives have demonstrated moderate HDAC inhibitory activity (40–75% residual activity) in vitro .

Case Studies

- In Vitro Studies : A study evaluated the antiproliferative activities of EFC against several cancer cell lines, showing promising results that warrant further exploration into its mechanism of action and therapeutic potential.

- Toxicity Assessment : Hemolytic studies revealed that derivatives similar to EFC exhibited low hemolytic activity (3.23% to 15.22%), indicating a favorable safety profile for further development .

Eigenschaften

IUPAC Name |

ethyl 2-(furan-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-2-21-17(20)14-11-7-4-3-5-9-13(11)23-16(14)18-15(19)12-8-6-10-22-12/h6,8,10H,2-5,7,9H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIMXCMXGZZKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.